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molecular formula C6H6N2O2 B182583 methyl pyrazine-2-carboxylate CAS No. 6164-79-0

methyl pyrazine-2-carboxylate

Cat. No. B182583
M. Wt: 138.12 g/mol
InChI Key: TWIIRMSFZNYMQE-UHFFFAOYSA-N
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Patent
US07288652B2

Procedure details

20.0 g (805.8 mmole) of pyrazine-2-carboxylic acid was added to 160 mL of methanol, and 1.0 mL of a concentrated sulfuric acid was gradually dropwise added thereto with stirring. A reaction solution was refluxed at a temperature of 80 to 85° C. for 5 hours. The reaction solution was cooled to a temperature of 20 to 22° C. and concentrated to a volume of 25 mL. Then, 80 mL of methylenechloride and 40 mL of water were added to the resultant concentrate. The resultant solution was then neutralized by gradual addition of 40 mL of a saturated sodium hydrogen carbonate solution to get a pH of 8.5. An organic layer was separated and a water layer was extracted again with 40 mL of methylenechloride. The combined organic layer was dried over anhydrous magnesium sulfate, filtered, and washed with 20 mL of methylenechloride. A filtrate was concentrated to give 21.1 g of the titled compound as a pale brown solid (yield 94.8%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Yield
94.8%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH3:15]O>>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH3:15])=[O:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
160 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to a temperature of 20 to 22° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 25 mL
ADDITION
Type
ADDITION
Details
Then, 80 mL of methylenechloride and 40 mL of water were added to the resultant
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
ADDITION
Type
ADDITION
Details
The resultant solution was then neutralized by gradual addition of 40 mL of a saturated sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
to get a pH of 8.5
CUSTOM
Type
CUSTOM
Details
An organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
a water layer was extracted again with 40 mL of methylenechloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 20 mL of methylenechloride
CONCENTRATION
Type
CONCENTRATION
Details
A filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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